N-(benzo[d]thiazol-5-yl)-2-naphthamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-2-naphthamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-2-naphthamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities Benzothiazole derivatives have been reported to interact with various targets, including cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain.
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, benzothiazole derivatives can potentially reduce inflammation and pain.
Biochemical Pathways
Given the reported cox inhibition by benzothiazole derivatives , it can be inferred that this compound may affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-naphthamide typically involves the coupling of substituted 2-amino benzothiazoles with naphthalene derivatives. One common method involves the reaction of 2-amino benzothiazole with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or naphthamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-naphthamide
- N-(benzo[d]thiazol-6-yl)-2-naphthamide
- N-(benzo[d]thiazol-4-yl)-2-naphthamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-naphthamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-17-16(10-15)19-11-22-17/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRESIJOTGLTYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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